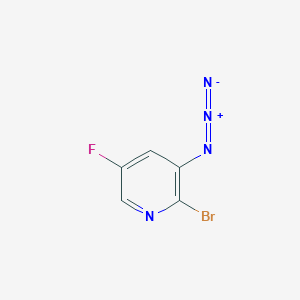
3-Azido-2-bromo-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2-bromo-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with azido, bromo, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound such as 2-bromo-5-fluoropyridine is reacted with sodium azide (NaN₃) under suitable conditions to introduce the azido group .
Industrial Production Methods
Industrial production of 3-Azido-2-bromo-5-fluoropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-2-bromo-5-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The azido group can be introduced via nucleophilic substitution reactions.
Palladium-catalyzed coupling reactions: The bromo group can participate in Suzuki coupling reactions to form biaryl compounds.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium azide (NaN₃): Used for introducing the azido group.
Palladium catalysts: Used in coupling reactions.
Reducing agents: Such as hydrogen gas (H₂) or hydrazine (N₂H₄) for reducing the azido group.
Major Products Formed
Biaryl compounds: Formed via Suzuki coupling reactions.
Aminopyridines: Formed by reducing the azido group to an amine.
Wissenschaftliche Forschungsanwendungen
3-Azido-2-bromo-5-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can be employed in the study of biological systems, particularly in the development of probes for imaging and diagnostics.
Wirkmechanismus
The mechanism of action of 3-Azido-2-bromo-5-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoropyridine: Lacks the azido group but shares the bromo and fluoro substituents.
3-Amino-2-bromo-5-fluoropyridine: Contains an amino group instead of an azido group.
2-Bromo-4-fluoropyridine: Similar structure but with different substitution pattern.
Uniqueness
3-Azido-2-bromo-5-fluoropyridine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring selective and specific chemical modifications.
Eigenschaften
IUPAC Name |
3-azido-2-bromo-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN4/c6-5-4(10-11-8)1-3(7)2-9-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONKFFPHTHRQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N=[N+]=[N-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














